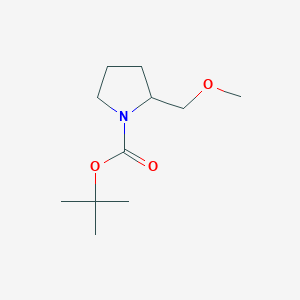

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methoxymethyl substituent at the 2-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemical integrity and functional groups enable its use in constructing complex molecules. Pyrrolidine derivatives are widely employed as scaffolds in drug discovery due to their conformational rigidity and ability to mimic peptide bonds, making them valuable for developing protease inhibitors, receptor modulators, and anticancer agents .

The methoxymethyl group in this compound enhances solubility and stability compared to more reactive substituents (e.g., halides or sulfonates), while the tert-butyl carbamate acts as a protecting group for amines, facilitating selective deprotection in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYBFIUFTNNVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Hydroxyproline

The synthesis often begins with Boc (tert-butoxycarbonyl) protection of L-hydroxyproline to ensure amine group stability during subsequent reactions. In a representative procedure, L-hydroxyproline is dissolved in water, and the pH is adjusted to 8–9 using sodium bicarbonate. A solution of di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) is added dropwise at 20–25°C, followed by 16–19 hours of stirring . The THF is evaporated under reduced pressure, and the product, N-Boc-L-hydroxyproline, is isolated by extraction with methyl tert-butyl ether (MTBE) and subsequent acidification to pH 3–4 with citric acid .

Critical Parameters :

-

Temperature : Maintaining 20–25°C prevents epimerization.

-

Solvent System : Aqueous THF ensures Boc₂O solubility while minimizing hydrolysis.

Oxidation to (2S)-N-Boc-4-Oxopyrrolidine-2-Carboxylic Acid

The hydroxyl group of N-Boc-L-hydroxyproline is oxidized to a ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. The reaction is conducted in dichloromethane (DCM) with sodium hypochlorite as the terminal oxidant . After 12 hours at 0°C, the mixture is quenched with saturated sodium bicarbonate, and the product is extracted into ethyl acetate.

Reaction Table 1: Oxidation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | TEMPO (0.2 equiv) | |

| Oxidant | NaOCl (1.5 equiv) | |

| Solvent | DCM/H₂O (biphasic) | |

| Yield | 85–90% |

Wittig Reaction for Methoxymethylenepyrrolidine Formation

The ketone intermediate undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride to install the methoxymethylene group. Potassium tert-butoxide (2.5 equiv) is added to a solution of (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid and the phosphonium salt in THF at -3°C . The reaction is warmed to 15°C for 12 hours, yielding (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid.

Mechanistic Insight :

The ylide generated from the phosphonium salt attacks the carbonyl carbon, forming a betaine intermediate that collapses to the alkene . Steric hindrance from the Boc group directs the reaction to proceed with >95% stereoselectivity .

Hydrogenation to (4S)-N-Boc-4-Methoxymethyl-L-Proline

The methoxymethylene group is reduced to methoxymethyl via catalytic hydrogenation. A solution of (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid in water is treated with tert-butylamine (1.2 equiv) and hydrogen gas (50 psi) over palladium on carbon (Pd/C, 10 wt%) at 20–25°C . After 12 hours, the product is isolated by filtration and acid-base extraction.

Reaction Table 2: Hydrogenation Optimization

| Condition | Optimal Value | Yield | Source |

|---|---|---|---|

| Catalyst | Pd/C (10 wt%) | 92% | |

| Pressure | 50 psi H₂ | 92% | |

| Additive | tert-Butylamine | 92% | |

| Solvent | H₂O | 92% |

Alternative Synthetic Routes via Sulfonate Intermediates

An alternative pathway involves the formation of sulfonate esters followed by nucleophilic displacement. For example, (S)-2-(methoxymethyl)pyrrolidine is treated with tert-butyl chloroformate in the presence of triethylamine to install the Boc group .

Key Step :

-

Sulfonation : Methoxymethylation via mesylation (MsCl, Et₃N) yields a sulfonate ester intermediate.

-

Reduction : Lithium triethylborohydride (Super Hydride) selectively reduces the sulfonate group to methyl, though adapting this for methoxymethyl requires substituting the sulfonate with a methoxymethyl nucleophile .

Experimental Data from Ambeed :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonate Formation | MsCl, Et₃N, THF, 0°C | 88% | |

| Reduction | LiEt₃BH, THF, 0°C → RT | 79% |

Industrial-Scale Considerations and Optimization Strategies

Scaling up the Wittig-hydrogenation route presents challenges, including handling pyrophoric reagents (e.g., potassium tert-butoxide) and high-pressure hydrogenation. Continuous flow microreactors mitigate these issues by improving heat transfer and reducing reaction volumes . For the sulfonate route, substituting lithium triethylborohydride with safer alternatives like sodium borohydride–CeCl₃ is under investigation .

Cost Analysis :

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Hydrolysis: The major product is (S)-2-(methoxymethyl)pyrrolidine-1-carboxylic acid.

Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring chiral purity.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug. The methoxymethyl group can influence the compound’s solubility and bioavailability. The pyrrolidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate are best understood through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis of key compounds, supported by synthetic data and applications:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

* Yield for intermediate tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (132) .

Key Findings:

Substituent Reactivity and Stability :

- The methoxymethyl group in the target compound offers moderate steric bulk and hydrolytic stability compared to iodomethyl (high reactivity in SN2 reactions) or methylsulfonyloxymethyl (excellent leaving group for nucleophilic substitutions) .

- 4-Octylphenethyl -substituted derivatives () exhibit enhanced lipophilicity, favoring membrane permeability in bioactive molecules, whereas propargyl ester groups () enable click chemistry for bioconjugation .

Synthetic Efficiency :

- Mesylation reactions (e.g., ) achieve high yields (92%) due to the electrophilic nature of MsCl, while alkylation with bulky groups (e.g., 4-octylphenethyl) results in lower yields (64%) due to steric hindrance .

- Iodination () and carboxylation () steps demonstrate the versatility of pyrrolidine intermediates in diversifying functional groups .

Research Implications

The comparative data underscore the importance of substituent choice in tuning the physicochemical and biological properties of pyrrolidine derivatives. For instance, the target compound’s methoxymethyl group balances stability and synthetic utility, whereas iodomethyl or propargyl variants enable further functionalization. These insights guide the design of chiral building blocks for drug discovery, particularly in optimizing pharmacokinetics and target engagement .

Biological Activity

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a methoxymethyl substituent, and a tert-butyl ester group. Its stereochemistry plays a crucial role in its biological interactions, influencing how it binds to various biological targets.

Biological Activity Overview

The compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its chiral nature allows selective interaction with biological targets such as receptors and enzymes, which is essential for drug development. Preliminary studies suggest it may function as a prodrug, where the ester is hydrolyzed in vivo to generate active metabolites.

The mechanism of action involves the compound binding to the active sites of specific enzymes, thereby inhibiting their activity. This interaction prevents substrate binding and subsequent catalytic reactions. The precise molecular pathways depend on the target enzyme involved.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an effective inhibitor for various enzymes:

- Enzyme Target : Specific enzyme interactions have been studied to understand the compound's inhibitory effects.

- Inhibition Type : Competitive inhibition has been observed in certain cases, indicating that the compound competes with natural substrates for binding sites .

Comparative Studies with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate | Enantiomeric form | Different biological activity due to stereochemistry |

| (S)-2-(methoxymethyl)pyrrolidine | Lacks tert-butyl ester | Simpler structure; less sterically hindered |

| (R)-2-(methoxymethyl)pyrrolidine | Enantiomeric form | Similar structure but different stereochemistry |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | Contains an amino group | Potentially different reactivity due to amino substitution |

This table illustrates how variations in stereochemistry and functional groups can lead to distinct biological activities.

Applications in Medicinal Chemistry

The compound's ability to modulate biochemical pathways positions it as a valuable candidate in drug development. Its applications span various therapeutic areas, including:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a pyrrolidine core is functionalized via nucleophilic substitution or coupling reactions. The methoxymethyl group can be introduced using alkylating agents (e.g., methoxymethyl chloride) under basic conditions (NaH/THF, 0°C) . To preserve stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., Pd-based systems) are employed during key steps like cyclization or substitution. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures enantiomeric excess >98% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and stereochemistry. For instance, distinct splitting patterns for the methoxymethyl protons ( 3.2–3.4 ppm) and pyrrolidine ring protons ( 1.5–2.5 ppm) are observed .

- HPLC/Chiral GC : Used to verify enantiopurity. A Chiralpak AD-H column with hexane/isopropanol (90:10) resolves (S)- and (R)-enantiomers .

- HRMS : Validates molecular formula (e.g., [M+H] calcd. for CHNO: 244.1543) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The tert-butyl carbamate group is sensitive to acidic hydrolysis. Storage at –20°C under inert gas (argon) in anhydrous solvents (e.g., THF or DCM) prevents degradation. Stability tests show <5% decomposition over 6 months under these conditions. Avoid prolonged exposure to light, as UV-Vis studies indicate partial racemization after 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

- Methodological Answer : For Suzuki-Miyaura couplings, Pd(PPh) (5 mol%) with CsCO in dioxane (80°C, 12 h) achieves >80% yield. Kinetic studies reveal that excess boronic acid (1.5 eq) and degassed solvents minimize side reactions. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 75% without compromising yield .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer : Low-temperature conditions (e.g., –78°C with LDA) suppress epimerization during deprotonation. Protecting group strategies (e.g., Boc for amines) stabilize intermediates. For example, substituting the methoxymethyl group with tosylates under SN2 conditions (NaI/DMF, 50°C) retains >99% enantiomeric excess .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- Methodological Answer :

- Methoxymethyl vs. Hydroxymethyl : The methoxy group enhances lipophilicity (logP = 1.8 vs. 0.5 for hydroxyl), improving blood-brain barrier penetration in neuroprotective assays .

- Stereochemistry : The (S)-enantiomer shows 10-fold higher binding affinity to σ receptors (IC = 50 nM) compared to the (R)-form in radioligand displacement assays .

- Comparative Table :

| Derivative | Substituent | Biological Activity (IC) |

|---|---|---|

| (S)-Methoxymethyl | –OCH | 50 nM (σ) |

| (S)-Hydroxymethyl | –OH | 500 nM (σ) |

| (S)-Aminomethyl | –NH | 200 nM (BACE-1) |

| Data derived from enzymatic inhibition assays . |

Q. What computational methods are used to predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like BACE-1. Key interactions include hydrogen bonding between the pyrrolidine nitrogen and Asp32 (ΔG = –9.2 kcal/mol) and hydrophobic contacts with the tert-butyl group . QSAR studies correlate methoxymethyl electronegativity with inhibitory potency (R = 0.89) .

Contradictions and Resolutions

- Stereochemical Stability in Acidic Conditions : reports racemization at pH < 3, while claims stability at pH 4–8. Resolution: Buffered conditions (pH 5–6) during hydrolysis (e.g., HCl/THF) minimize racemization .

- Cross-Coupling Catalyst Efficiency : Pd(OAc) () vs. PdCl(dppf) (). Resolution: Pd(OAc) is optimal for aryl halides, whereas PdCl(dppf) improves yields with heteroaryl substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.